[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methanamine hydrochloride
Description
[3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl]methanamine hydrochloride is a heterocyclic amine derivative with a tetrazole ring attached to a phenyl group. Its molecular formula is C₈H₁₀ClN₅ (base: C₈H₉N₅·HCl), and it is characterized by the following identifiers:
- SMILES: C1=CC(=CC(=C1)N2C=NN=N2)CN
- InChIKey: IMAJTCGQBVIKHV-UHFFFAOYSA-N
- CAS: Not explicitly listed in the provided evidence .
The compound features a methanamine group (-CH₂NH₂) linked to a phenyl ring substituted with a 1H-1,2,3,4-tetrazol-1-yl moiety. Tetrazoles are known for their aromaticity and acidity (pKa ~4.9), making them bioisosteres for carboxylic acids .
Properties
IUPAC Name |
[3-(tetrazol-1-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.ClH/c9-5-7-2-1-3-8(4-7)13-6-10-11-12-13;/h1-4,6H,5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZOGAIXGLVVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of copper(I) catalysts and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methanamine hydrochloride is a chemical compound with the CAS No. 1909318-91-7 . It is also known as [3-(1H-tetrazol-1-yl)phenyl]methanamine hydrochloride . The molecular formula is C8H10ClN5 and the molecular weight is 211.65 .
Limited Information on Specific Applications: While specific applications of this compound are not detailed in the search results, the broader context of the provided documents suggests potential areas of interest.
Potential Research Areas:
- Medicinal Chemistry: Tetrazoles are frequently utilized in medicinal chemistry . The search results mention research into anti-malarial drugs, anti-cancer drugs, and antibiotics, where this compound could potentially be a building block .
- Chromatography: The compound could be used in chromatographic studies . The documents detail the use of phenyl sepharose columns in chromatography for studying interactions between analytes and stationary phases .
- Material Science: Polysiloxane-silarylene polymers, modified with methyl and phenyl groups, are used in capillary gas chromatography . This compound may be relevant in the synthesis or study of such materials.
Mechanism of Action
The mechanism of action of [3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can engage in hydrogen bonding and dipole-dipole interactions, which can influence its binding to biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Tetrazole Derivatives
(a) 1-[3-(1H-1,2,3,4-Tetrazol-5-yl)phenyl]methanamine Hydrochloride
- Molecular Formula : C₈H₁₀ClN₅ (MW: 211.66 g/mol)
- Key Difference: The tetrazole substituent is at the 5-position (vs. 1-position in the target compound).
(b) 1-[3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl]ethan-1-ol
Triazole Derivatives
(a) [3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanamine Dihydrochloride
- Molecular Formula : C₁₀H₁₄Cl₂N₄ (MW: 261.15 g/mol) .
- Key Differences: Heterocycle: 1,2,4-Triazole (less acidic than tetrazole; pKa ~10–12). Salt Form: Dihydrochloride (enhanced solubility vs. mono-hydrochloride). Substituent: Triazole is methyl-linked to the phenyl ring.
(b) 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Hydrochloride
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | MW (g/mol) | Heterocycle | Substituent Position | Salt Form | Key Feature(s) |
|---|---|---|---|---|---|---|
| [3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl]methanamine hydrochloride | C₈H₁₀ClN₅ | 211.66 | Tetrazole (1-yl) | Phenyl-3 | Hydrochloride | Bioisostere for carboxylic acids |
| 1-[3-(1H-1,2,3,4-Tetrazol-5-yl)phenyl]methanamine hydrochloride | C₈H₁₀ClN₅ | 211.66 | Tetrazole (5-yl) | Phenyl-3 | Hydrochloride | Positional isomer of target |
| [3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanamine dihydrochloride | C₁₀H₁₄Cl₂N₄ | 261.15 | 1,2,4-Triazole | Phenyl-3 (methyl) | Dihydrochloride | Enhanced solubility |
| 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride | C₅H₁₀ClN₄ | 195.69 | 1,2,4-Triazole | Triazole-3 | Hydrochloride | Aliphatic backbone |
| [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride | C₁₂H₁₅ClN₃O | 253.73 | Imidazole | Imidazole-4 | Hydrochloride | High lipophilicity |
Table 2: Functional Group Impact
| Heterocycle | Acidity (pKa) | Bioisosteric Role | Common Applications |
|---|---|---|---|
| Tetrazole | ~4.9 | Carboxylic acid replacement | Antihypertensive, antiviral drugs |
| 1,2,4-Triazole | ~10–12 | Amide or ester replacement | Antifungal, kinase inhibitors |
| Imidazole | ~6.9–7.1 | Histidine mimic | Enzyme inhibitors, ligands |
Discussion of Structural and Functional Implications
- Tetrazole vs. Triazole : The target compound’s tetrazole moiety offers stronger acidity and hydrogen-bonding capacity compared to triazoles, making it suitable for targeting proton-sensitive biological sites .
- Positional Isomerism : The 1-yl vs. 5-yl tetrazole substitution may alter binding affinity in drug-receptor interactions due to spatial and electronic differences .
- Salt Forms: Dihydrochloride salts (e.g., in ) generally exhibit higher aqueous solubility than mono-hydrochlorides, impacting bioavailability .
Biological Activity
[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methanamine hydrochloride, also known by its CAS number 1909318-91-7, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHClN
- Molecular Weight : 211.65 g/mol
- CAS Number : 1909318-91-7
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity
- Antimicrobial Properties
- Neuroprotective Effects
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of tetrazole compounds often show cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular targets that are critical for cancer cell survival and proliferation.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase, as evidenced by studies using flow cytometry and Western blotting techniques to assess protein expression levels related to apoptosis (Bcl-2 and Bax) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings indicate potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
Neuroprotective Effects
Emerging evidence suggests that this compound may also exhibit neuroprotective effects. Studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, which are pivotal in neurodegenerative diseases.
Case Studies
A recent case study explored the efficacy of this compound in a mouse model of glioblastoma. The results indicated a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent in brain cancers .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
- Modulation of Apoptotic Pathways : The compound influences key proteins involved in apoptosis regulation.
- Antioxidant Activity : It may scavenge reactive oxygen species (ROS), reducing oxidative damage in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
